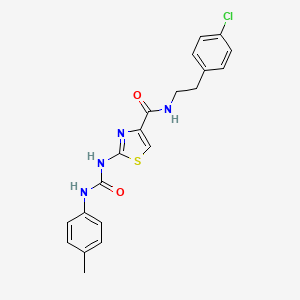
N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized by scientists at the Cancer Research UK Manchester Institute and has since been studied extensively for its potential as a cancer treatment.
Applications De Recherche Scientifique
Antiallergy and Anticancer Activity
A series of N-(4-substituted-thiazolyl)oxamic acid derivatives exhibited significant antiallergy activity in the rat PCA model, showing potency greater than disodium cromoglycate, a known antiallergy agent. These compounds, including those with thiazole carboxamide structures, demonstrate a potential pathway for developing new antiallergy medications (Hargrave et al., 1983). Furthermore, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and showed anticancer activity against several cancer cell lines, highlighting the therapeutic potential of thiazole derivatives in oncology (Cai et al., 2016).
Antiviral and Antimicrobial Properties
Thiazole C-nucleosides have been synthesized and tested for in vitro activity against various viruses, displaying significant antiviral activity and potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977). In addition, thiazole carboxamides have been evaluated as vanilloid receptor 1 (TRPV1) antagonists, showing promise for treating pain and inflammation (Xi et al., 2005).
Synthesis and Chemical Properties
Research into the synthesis and properties of thiazole derivatives continues to expand, with studies exploring efficient synthesis methods and the biological activities of these compounds. For instance, the synthesis of dihydrothiophene ureidoformamides by domino reactions of 1,3-thiazolidinedione under catalyst-free conditions offers an environmentally friendly and efficient method for producing thiazole derivatives with potential biological applications (Lu et al., 2011).
Corrosion Inhibition
Thiazole derivatives have also been explored for their corrosion inhibition properties, with studies showing that certain thiazole compounds can effectively protect metals from corrosion in acidic environments. This application is particularly relevant in industrial processes and materials science, providing insights into the development of new corrosion inhibitors (Khaled & Amin, 2009).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-2-8-16(9-3-13)23-19(27)25-20-24-17(12-28-20)18(26)22-11-10-14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBRXKZSTWIPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
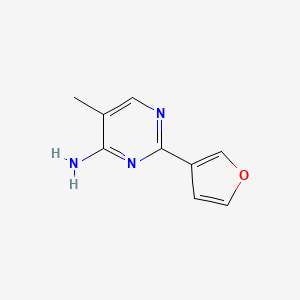
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2744003.png)
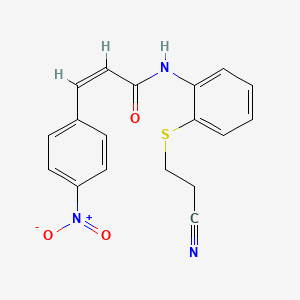
![3-(2-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2744009.png)
![5-[1-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2744010.png)
![6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2744014.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide](/img/structure/B2744015.png)

![N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2744019.png)
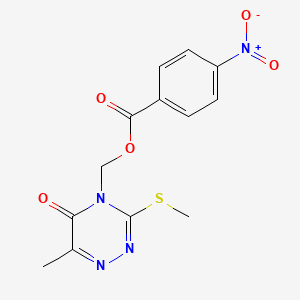
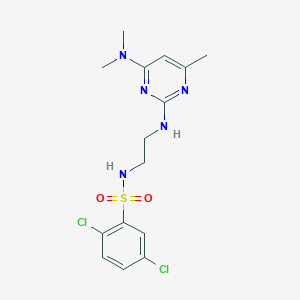
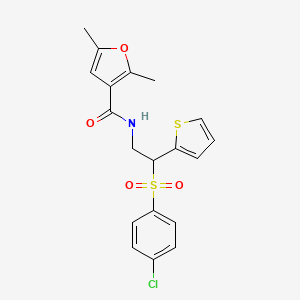
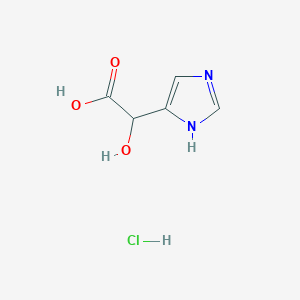
![Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2744025.png)
